![molecular formula C20H22ClF3N4O2S B2744800 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-61-1](/img/structure/B2744800.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usually, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. The description may also include its uses or applications.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the steps involved in the synthesis.Molecular Structure Analysis
This involves the study of the structure of the molecule. It includes the arrangement of atoms, the type of bonds between the atoms, and the shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and others.Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
- Radiosynthesis of [18F]PBR111 : A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a compound designed for imaging the translocator protein (18 kDa) with PET, highlighting the use of similar compounds in imaging and diagnostic applications (Dollé, F. et al., 2008).
Antimicrobial Activity
- Synthesis and Anti Microbial Activity of Novel Heterocyclic Compounds : A study by Nunna et al. (2014) explores the antimicrobial activity of novel heterocyclic compounds, emphasizing the importance of such structures in developing new antimicrobial agents (Nunna, R. et al., 2014).
Herbicidal Activities
- Synthesis and Herbicidal Activities of N-substituted Compounds : Research by Fu-b (2014) on the synthesis of a novel compound with potential herbicidal activity demonstrates the application of structurally complex acetamides in agriculture (Fu-b, L., 2014).
Anticancer and Anti-inflammatory Agents
- Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the potential therapeutic applications of these compounds (Abu‐Hashem, A. et al., 2020).
Synthesis and Application in Organic Chemistry
- Synthesis of 1-Alkyl-5-Phenyl-4(1H)Pyrimidinones : Beck and Gajewski (1976) describe the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, showcasing the chemical reactions and transformations applicable to similar compounds (Beck, J. R. & Gajewski, R., 1976).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves the study of the potential future applications of the compound and the research directions that can be pursued.
Please note that the availability of this information depends on how much research has been done on the compound. For a comprehensive analysis, you may need to refer to scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. Always ensure to handle chemicals with appropriate safety measures and under expert guidance.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2S/c1-27(2)8-9-28-16-5-3-4-13(16)18(26-19(28)30)31-11-17(29)25-15-10-12(20(22,23)24)6-7-14(15)21/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUOWUUXXFYWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
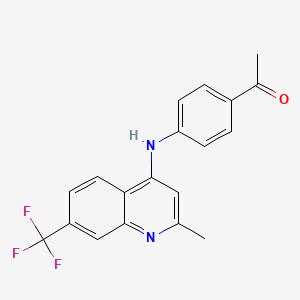
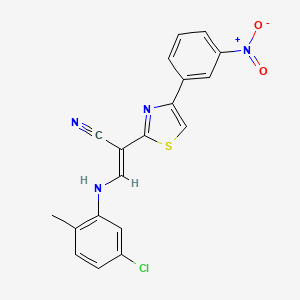
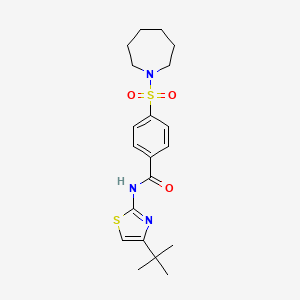
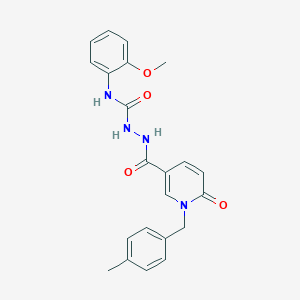
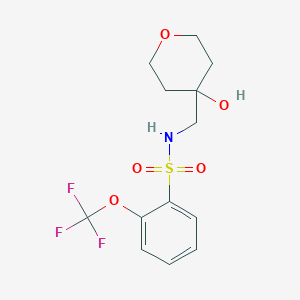
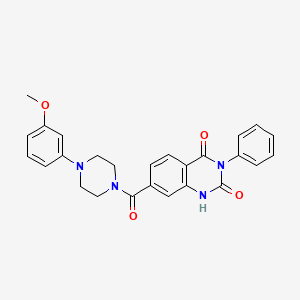
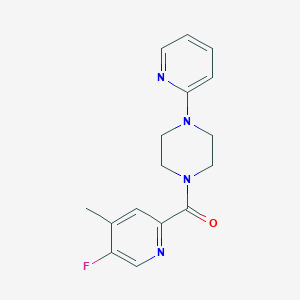
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
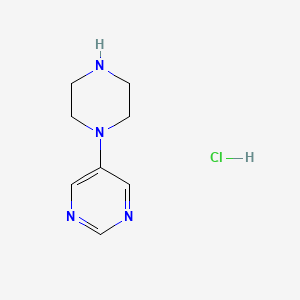
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
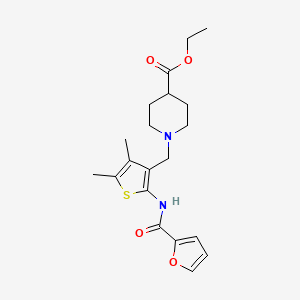
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)